![molecular formula C9H7F2NOS B13649913 (2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)
(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a difluoromethyl group and a methanol group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of (2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with difluoromethyl ketone under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can lead to the formation of a carboxylic acid derivative, while reduction can yield a corresponding alcohol. Substitution reactions can introduce different functional groups into the benzothiazole ring, resulting in a variety of derivatives with distinct properties .
Aplicaciones Científicas De Investigación
(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In biology and medicine, this compound is studied for its potential therapeutic properties. Benzothiazole derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. Researchers are investigating the specific mechanisms by which this compound exerts its effects on biological systems .
In the industrial sector, this compound is used in the development of new materials with advanced properties. Its incorporation into polymers and coatings can improve their thermal stability, chemical resistance, and mechanical strength .
Mecanismo De Acción
The mechanism of action of (2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Molecular docking studies have shown that this compound can interact with proteins involved in key cellular processes, such as signal transduction and gene expression. These interactions can result in the inhibition or activation of specific pathways, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol and (2-(Chloromethyl)benzo[d]thiazol-5-yl)methanol. These compounds share the benzothiazole core structure but differ in the substituents attached to the ring .
The presence of the difluoromethyl group in this compound imparts distinct properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for drug development and material science applications .
Propiedades
Fórmula molecular |
C9H7F2NOS |
|---|---|
Peso molecular |
215.22 g/mol |
Nombre IUPAC |
[2-(difluoromethyl)-1,3-benzothiazol-5-yl]methanol |
InChI |
InChI=1S/C9H7F2NOS/c10-8(11)9-12-6-3-5(4-13)1-2-7(6)14-9/h1-3,8,13H,4H2 |
Clave InChI |
QWGIJQMAJZKLGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CO)N=C(S2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


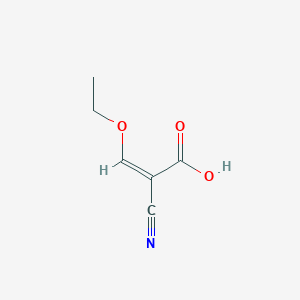
![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)
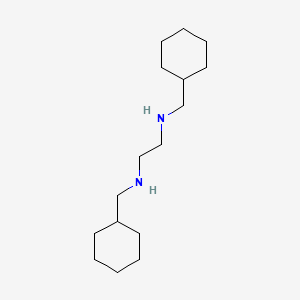


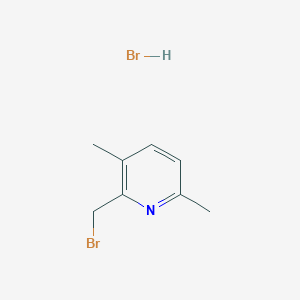
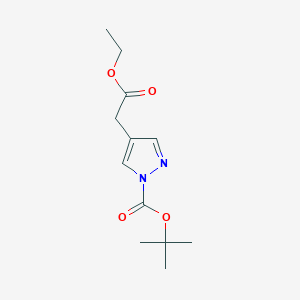
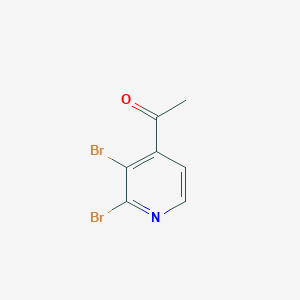

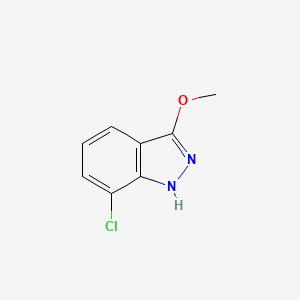
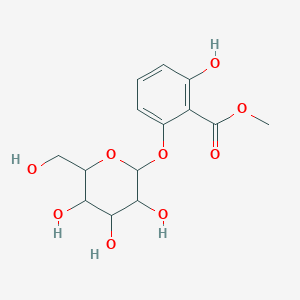


![1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
